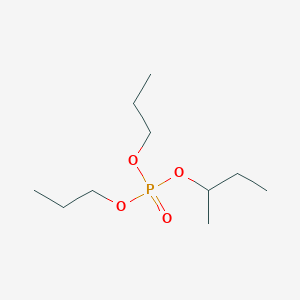

Butan-2-yl dipropyl phosphate

Description

Butan-2-yl dipropyl phosphate is an organophosphate ester characterized by a phosphate core substituted with two propyl groups and one butan-2-yl group. Organophosphate esters (OPEs) are widely used as flame retardants, plasticizers, and solvents due to their thermal stability and versatility in industrial applications .

Properties

CAS No. |

646450-36-4 |

|---|---|

Molecular Formula |

C10H23O4P |

Molecular Weight |

238.26 g/mol |

IUPAC Name |

butan-2-yl dipropyl phosphate |

InChI |

InChI=1S/C10H23O4P/c1-5-8-12-15(11,13-9-6-2)14-10(4)7-3/h10H,5-9H2,1-4H3 |

InChI Key |

ZRFCGWATYXPOFW-UHFFFAOYSA-N |

Canonical SMILES |

CCCOP(=O)(OCCC)OC(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butan-2-yl dipropyl phosphate typically involves the reaction of butan-2-ol with dipropyl phosphorochloridate under controlled conditions. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Butan-2-ol+Dipropyl phosphorochloridate→Butan-2-yl dipropyl phosphate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Butan-2-yl dipropyl phosphate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

Reduction: Reduction reactions can convert the phosphate group to phosphite or phosphine derivatives.

Substitution: Nucleophilic substitution reactions can replace one or more of the alkyl groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while reduction could produce butan-2-yl dipropyl phosphite.

Scientific Research Applications

Butan-2-yl dipropyl phosphate has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organophosphate compounds.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a tool for studying biochemical pathways.

Industry: It is used in the manufacture of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of butan-2-yl dipropyl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

- Butan-2-yl Dipropyl Phosphate vs. Dipropyl Phosphate (DPRP) :

DPRP (CAS 1804-93-9) lacks the butan-2-yl group, having two propyl groups and a hydrogen atom bonded to the phosphate. The butan-2-yl substituent increases molecular weight and hydrophobicity (higher logP), which may enhance lipid solubility and environmental persistence . - This compound vs. Bis(1,3-dichloro-2-propyl) Phosphate (BDCPP): BDCPP contains chlorinated alkyl chains, significantly boosting its flame-retardant efficacy but raising toxicity concerns. The non-halogenated structure of this compound likely reduces bioaccumulation risks .

- This compound vs. Dipropyl N,N-Dipropylphosphoramidate :

The latter is a phosphoramidate with nitrogen-bound propyl groups, differing in reactivity and applications. Phosphoramidates are less common in industrial uses but may exhibit distinct biodegradation pathways .

Physicochemical Properties (Inferred)

| Property | This compound | Dipropyl Phosphate (DPRP) | BDCPP |

|---|---|---|---|

| Molecular Formula | C10H23O4P | C6H15O4P | C6H12Cl4O4P |

| Molecular Weight | ~238 g/mol | ~182 g/mol | ~336 g/mol |

| logP (Predicted) | ~2.5 | ~1.2 | ~4.0 |

| Primary Applications | Solvent, flame retardant | Intermediate, surfactant | Flame retardant |

Environmental and Health Impacts

- Persistence and Detection: this compound’s higher hydrophobicity compared to DPRP may lead to greater adsorption in sediments. However, its non-chlorinated structure likely results in faster degradation than BDCPP, which is resistant to hydrolysis . Analytical challenges, such as coelution during chromatography (observed in DBUP/DIBP composites), could complicate detection if metabolites share similar retention times .

- Toxicity :

Unlike chlorinated OPEs (e.g., BDCPP), this compound is less likely to generate toxic metabolites like chlorinated alkyl radicals. However, alkyl phosphates may still act as endocrine disruptors at high exposure levels .

Key Research Findings

Environmental Behavior: Non-halogenated OPEs like this compound exhibit lower bioaccumulation factors than chlorinated analogs but may still contribute to chronic exposure risks in aquatic ecosystems .

Analytical Challenges : Coelution issues in metabolite analysis (e.g., DBUP/DIBP composites) highlight the need for advanced separation techniques when studying similar OPEs .

Stereochemical Influence : The butan-2-yl group’s configuration could affect receptor binding in biological systems, as seen in sex pheromones .

Biological Activity

Butan-2-yl dipropyl phosphate, also known as dibutan-2-yl propyl phosphate, is an organophosphate compound that has garnered attention due to its significant biological activities, particularly in enzyme inhibition and metabolic pathway modulation. This article explores the biological activity of this compound, providing a comprehensive overview of its mechanisms, interactions, and implications for research and industry.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 238.26 g/mol. The compound features a phosphate group bonded to two propyl groups and a butan-2-yl group, which contributes to its reactivity and biological activity.

Research indicates that this compound exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound can form covalent bonds with active site residues of enzymes, leading to inhibition of their activity. This interaction disrupts various biochemical pathways, including those involved in cellular signaling and metabolism.

- Phosphorylation Reactions : As a model compound for studying enzyme-catalyzed phosphorylation reactions, it participates in biochemical pathways that are crucial for energy production and biosynthesis.

- Metal Ion Coordination : The phosphate group can coordinate with metal ions essential for enzymatic functions, potentially altering enzyme kinetics and affecting metabolic pathways.

Enzyme Interactions

This compound has been studied for its effects on several enzymes:

- Acetylcholinesterase : It may inhibit this enzyme, which is critical for neurotransmitter regulation.

- Kinases : The compound can act as a substrate or inhibitor in phosphorylation reactions mediated by kinases, influencing signaling pathways.

Toxicological Studies

Studies have shown that the biological activity of this compound may lead to toxic effects at certain concentrations. Its interactions with enzymes can disrupt normal cellular functions, raising concerns about potential toxicity in agricultural and industrial applications.

Case Studies

-

Inhibition of Acetylcholinesterase :

- A study demonstrated that this compound significantly inhibited acetylcholinesterase activity in vitro, suggesting potential neurotoxic effects.

-

Impact on Metabolic Pathways :

- Research indicated that this compound could modulate metabolic pathways involving phosphorylation processes, impacting energy production in microbial systems.

Applications

This compound finds applications across various fields:

- Pharmaceuticals : Its enzyme inhibition properties make it a candidate for drug development targeting specific metabolic pathways.

- Agriculture : As an organophosphate, it may be used in pest control formulations due to its biological activity against certain enzymes in pests.

- Industrial Chemistry : The compound serves as a reagent in organic synthesis and as a precursor for other organophosphate derivatives.

Comparative Analysis

The table below compares this compound with similar organophosphate compounds regarding their biological activities and applications.

| Compound Name | Molecular Formula | Biological Activity | Applications |

|---|---|---|---|

| This compound | C10H23O4P | Enzyme inhibition, phosphorylation | Pharmaceuticals, Agriculture |

| Butan-2-yl diethyl phosphate | C10H23O4P | Enzyme substrate for phosphorylation | Organic synthesis |

| Dibutan-2-yl propan-2-yl phosphate | C12H27O4P | Modulation of enzymatic activities | Industrial chemicals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.